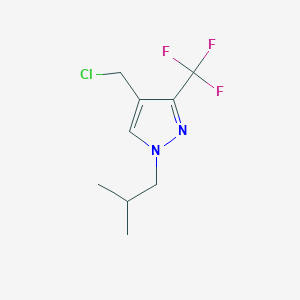
4-(chloromethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole
Vue d'ensemble
Description
Trifluoromethyl compounds, such as trifluoromethyl ketones (TFMKs), are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . They play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
The synthesis of trifluoromethyl compounds involves various methods. For example, TFMKs can be synthesized using different methods, and they serve as key intermediates in medicinal chemistry .Molecular Structure Analysis
The trifluoromethyl group is strongly electron-withdrawing, unlike fluorine . This property can influence the molecular structure and reactivity of the compounds it is part of.Chemical Reactions Analysis
Trifluoromethyl groups play a significant role in the trifluoromethylation of carbon-centered radical intermediates . This process is crucial in the synthesis of various trifluoromethyl compounds.Physical And Chemical Properties Analysis
Trifluoromethyl groups have unique physicochemical properties due to the presence of the fluorine atom . They are strongly electron-withdrawing, which can influence the properties of the compounds they are part of .Applications De Recherche Scientifique
Antibacterial Agents
The compound has been utilized in the synthesis of novel triazolo[4,3-a]pyrazine derivatives which exhibit significant antibacterial activities . These derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with some compounds demonstrating superior activities comparable to first-line antibacterial agents like ampicillin. The presence of the pyrazole moiety contributes to the compound’s efficacy as an antibacterial agent.
Agrochemicals
Pyrazole derivatives, including those with a trifluoromethyl group, are key structural motifs in active agrochemical ingredients . They are used to protect crops from pests and diseases. The unique physicochemical properties conferred by the fluorine atom enhance the biological activity of these compounds, making them valuable in the development of new agrochemicals.
Pharmaceutical Research
In pharmaceutical research, the trifluoromethyl group is a common feature in many drugs due to its ability to improve pharmacokinetic properties . The pyrazole core, when incorporated into drug molecules, can enhance their metabolic stability and efficacy. This makes the compound a valuable intermediate in the synthesis of various pharmaceuticals.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis . It is used to create a variety of nitrogen-containing heterocycles, which are foundational structures for many physiologically active compounds and drugs. Its versatility in synthesis makes it a valuable asset in the creation of diverse organic molecules.
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with trifluoromethyl compounds can vary widely depending on the specific compound. Some compounds can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . Always refer to the specific Safety Data Sheet (SDS) for detailed safety information.
Orientations Futures
Propriétés
IUPAC Name |
4-(chloromethyl)-1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClF3N2/c1-6(2)4-15-5-7(3-10)8(14-15)9(11,12)13/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYAKDWYVGXBLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






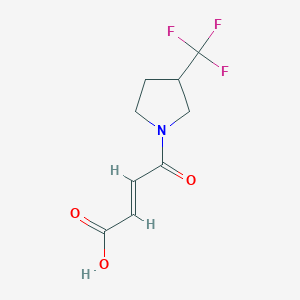
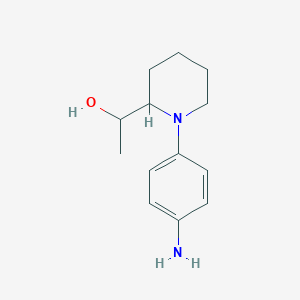


![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-ol](/img/structure/B1490140.png)

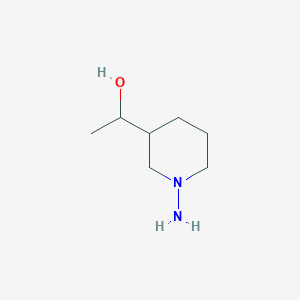
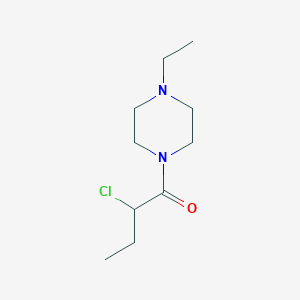
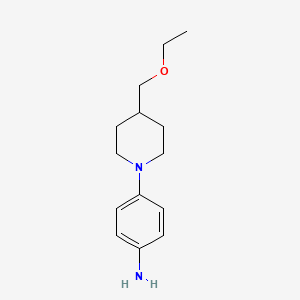

![1-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1490151.png)